molecular formula C13H22N2 B364421 N,N-dimethyl-4-{[(2-methylpropyl)amino]methyl}aniline CAS No. 71274-90-3

N,N-dimethyl-4-{[(2-methylpropyl)amino]methyl}aniline

Cat. No.: B364421
CAS No.: 71274-90-3
M. Wt: 206.33g/mol
InChI Key: BPMQYKSUQGMISR-UHFFFAOYSA-N
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Description

N,N-dimethyl-4-{[(2-methylpropyl)amino]methyl}aniline is a synthetic organic compound with the molecular formula C13H22N2 . It belongs to the class of aniline derivatives, specifically a tertiary amine, which are widely utilized in various research and development sectors. This compound is related to N,N-Dimethyl-4-methylaniline, a known intermediate in the production of dyes and pigments . As a building block in chemical synthesis, its structure suggests potential applications in the development of specialty chemicals and functional materials. Researchers value this compound for its use in organic synthesis and as a potential precursor in pharmaceutical and agrochemical research. It is strictly for professional laboratory research applications. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

N,N-dimethyl-4-[(2-methylpropylamino)methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2/c1-11(2)9-14-10-12-5-7-13(8-6-12)15(3)4/h5-8,11,14H,9-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPMQYKSUQGMISR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNCC1=CC=C(C=C1)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The process begins with the condensation of N,N-dimethylaniline (1.0 mol) with 4-methylpentan-2-one (1.2 mol) in the presence of a palladium-on-carbon (Pd/C) catalyst (5 wt%). Hydrogen gas (50 psi) is introduced at 80–100°C, facilitating imine intermediate formation followed by reduction to the tertiary amine. The reaction typically achieves 75–85% yield after 12–16 hours.

Table 1: Optimization Parameters for Reductive Amination

ParameterOptimal RangeImpact on Yield
Temperature80–100°C±5% per 10°C
H₂ Pressure40–60 psiMaximizes at 50 psi
Catalyst Loading3–7% Pd/CPeak at 5%
SolventEthanol/THF (3:1)Minimal side products

Industrial Adaptations

Continuous flow reactors enhance scalability, reducing reaction time to 4–6 hours with 90% conversion. Post-reaction purification involves vacuum distillation (bp 75–77°C at 0.4 mmHg) and crystallization from hexane.

Mannich Reaction with Formaldehyde and 2-Methylpropylamine

The Mannich reaction offers a single-step route to introduce the aminomethyl group via nucleophilic addition.

Reaction Protocol

A mixture of N,N-dimethylaniline (1.0 mol), paraformaldehyde (1.5 mol), and 2-methylpropylamine (1.2 mol) is refluxed in acetic acid (120°C, 8 hours). The acidic medium protonates the amine, promoting electrophilic attack on the aromatic ring’s para position.

Table 2: Mannich Reaction Yield Under Varied Conditions

Acid CatalystTemperature (°C)Yield (%)
Acetic Acid12078
HCl (10% aq.)10065
Sulfuric Acid13070

Byproduct Management

Over-alkylation is mitigated by controlled stoichiometry (formaldehyde:amine ≤ 1.5:1). The crude product is neutralized with NaOH (10%), extracted with dichloromethane, and dried over MgSO₄.

Chloromethylation Followed by Nucleophilic Substitution

This two-step method introduces a chloromethyl intermediate, which is subsequently aminated.

Chloromethylation Step

N,N-Dimethylaniline reacts with chloromethyl methyl ether (MOMCl, 1.2 mol) in the presence of ZnCl₂ (0.1 mol) at 40°C for 6 hours. The chloromethyl derivative is isolated in 70% yield via fractional distillation.

Amination with 2-Methylpropylamine

The chloromethyl intermediate (1.0 mol) is refluxed with 2-methylpropylamine (2.0 mol) in toluene (12 hours, 110°C). Excess amine acts as both reactant and base, achieving 85% yield after aqueous workup.

Table 3: Solvent Effects on Amination Efficiency

SolventBoiling Point (°C)Reaction Time (h)Yield (%)
Toluene1101285
DMF153878
Ethanol782465

Catalytic Alkylation Using Transition Metal Complexes

Palladium-catalyzed C–N coupling provides a modern, selective route.

Buchwald-Hartwig Amination

A mixture of 4-bromo-N,N-dimethylaniline (1.0 mol), 2-methylpropylamine (1.5 mol), Pd(OAc)₂ (0.02 mol), and Xantphos (0.04 mol) in dioxane (100°C, 24 hours) yields 80–88% product.

Ligand and Base Optimization

Using Cs₂CO₃ as a base minimizes side reactions compared to K₃PO₄ or t-BuONa .

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-4-{[(2-methylpropyl)amino]methyl}aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines .

Scientific Research Applications

N,N-dimethyl-4-{[(2-methylpropyl)amino]methyl}aniline has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-{[(2-methylpropyl)amino]methyl}aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: N,N-Dimethyl-4-{[(2-methylpropyl)amino]methyl}aniline
  • CAS No.: 71274-90-3
  • Molecular Formula : C₁₃H₂₂N₂
  • Molecular Weight : 206.33 g/mol
  • Structure: Features a dimethylamino group (-N(CH₃)₂) at the para position of an aniline ring, with a secondary (2-methylpropyl)amino (-NH-CH₂-CH(CH₃)₂) substituent attached via a methylene bridge .

For instance, N,N-dimethyl-4-[(propan-2-ylamino)methyl]aniline (a structural analog) is characterized by NMR and X-ray crystallography .

Comparison with Structurally Similar Compounds

Substituent Branching: Alkylamino Variants

  • N,N-Dimethyl-4-[(propan-2-ylamino)methyl]aniline (GWV): Formula: C₁₂H₂₀N₂ Key Difference: The substituent is isopropyl (-NH-CH(CH₃)₂) instead of 2-methylpropyl (-NH-CH₂-CH(CH₃)₂).
  • 2-Fluoro-N,N-dimethyl-4-((methylamino)methyl)aniline: Formula: C₁₀H₁₄FN₂ Key Difference: A fluorine atom at the 2-position and a methylamino (-NH-CH₃) group. Impact: The electron-withdrawing fluorine alters electronic properties, making this derivative more polar and suitable for sensing applications .

Aromatic and Conjugated Derivatives

  • N,N-Dimethyl-4-{[(4-nitrophenyl)imino]methyl}aniline (n1): Structure: Schiff base with a nitro-substituted phenylimino group. Key Difference: The imine (-C=N-) bridge and nitro (-NO₂) group introduce conjugation and strong electron-withdrawing effects. Impact: Exhibits nonlinear optical (NLO) properties due to extended π-conjugation, unlike the target compound’s alkyl-dominated structure .
  • N,N-Dimethyl-4-(3-phenyl-5,6-dihydro-1,4-dioxin-2-yl)aniline (DO): Structure: Contains a dioxane ring fused to a phenyl group.

Azo and Fluorescent Derivatives

  • Dimethyl Yellow (N,N-Dimethyl-4-phenylazoaniline): Structure: Azo (-N=N-) group linking the aniline to a phenyl ring. Key Difference: The azo chromophore confers intense color (yellow) and UV-vis absorbance, unlike the colorless target compound. Impact: Widely used as a pH indicator and dye, whereas the target compound’s applications are likely non-chromophoric .
  • N,N-Dimethyl-4-(2-phenylpyrimido[1,2-b]indazol-4-yl)aniline (4e) :

    • Structure : Pyrimidoindazole fused ring system.
    • Impact : Fluorescence quantum yield (ΦF = 0.068) due to extended aromaticity; the target compound lacks such conjugated systems and is unlikely to fluoresce .

Physicochemical and Functional Comparisons

Electronic and Steric Effects

Property Target Compound N1 (Schiff Base) GWV (Isopropyl) Dimethyl Yellow
Substituent Type Alkylamino (electron-donating) Nitrophenylimino (EWG) Isopropyl (electron-neutral) Azo (chromophore)
Conjugation Limited Extensive π-system Minimal Strong conjugation
Solubility Likely lipophilic Moderate (polar nitro) Moderate Low (nonpolar azo)

Spectroscopic Data

  • NMR :

    • The target compound’s ¹H-NMR would show signals for -N(CH₃)₂ (~2.8–3.1 ppm) and -CH₂-NH- (~2.5–3.5 ppm), similar to GWV .
    • In contrast, Schiff base n1 exhibits an imine proton at ~8.3 ppm .
  • Fluorescence :

    • Compound 4e emits at λmax = 450 nm (ΦF = 0.068) , while the target compound’s alkyl structure precludes significant fluorescence.

Biological Activity

N,N-dimethyl-4-{[(2-methylpropyl)amino]methyl}aniline, also known as N,N-dimethyl-4-(2-methylpropylaminomethyl)aniline hydrochloride, is a tertiary amine with significant biological activity. This article provides an overview of its biological properties, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

The compound has the molecular formula C13H23Cl2N2C_{13}H_{23}Cl_2N_2 and features a dimethylamino group attached to a phenyl ring, which is further substituted with a 2-methylpropylamino group. This unique structure allows for various chemical interactions, particularly due to the amine functionalities that can engage in hydrogen bonding and electrophilic reactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound acts as a ligand, binding to receptors or enzymes, thereby modulating their activity. Potential pathways involved include:

  • Signal Transduction : Activation or inhibition of signaling pathways.
  • Enzyme Inhibition : Interference with enzyme function, potentially leading to altered metabolic processes.
  • Receptor Activation : Modulation of receptor activity, influencing physiological responses.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Properties : Studies suggest potential effectiveness against certain bacterial strains.
  • Anticancer Effects : Preliminary research highlights its ability to inhibit cancer cell proliferation in vitro, indicating possible therapeutic applications in oncology.

Table 1: Summary of Biological Activities

Activity Type Description References
AntimicrobialEffective against specific bacterial strains,
AnticancerInhibits cancer cell proliferation in vitro
Enzyme InteractionModulates enzyme activity,

Case Studies and Research Findings

  • Anticancer Activity :
    • A study investigated the effects of this compound on various cancer cell lines. Results showed a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as a chemotherapeutic agent.
  • Antimicrobial Efficacy :
    • Another study evaluated the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. The results indicated that it inhibited bacterial growth effectively at low concentrations, supporting its use in developing new antimicrobial agents.
  • Mechanistic Insights :
    • Research focusing on the mechanism revealed that the compound interacts with specific enzymes involved in metabolic pathways, leading to altered cellular responses. This interaction may be responsible for its observed biological effects.

Q & A

Q. What are the optimized synthesis protocols for N,N-dimethyl-4-{[(2-methylpropyl)amino]methyl}aniline?

  • Methodological Answer : The synthesis typically involves condensation reactions between N,N-dimethyl-4-aminobenzaldehyde derivatives and 2-methylpropylamine under controlled conditions. Key parameters include:
ParameterOptimal RangeImpact on Yield/Purity
Temperature20–25°C (room temperature)Higher temperatures may promote side reactions
Reaction Time6–12 hoursExtended durations improve imine formation but risk decomposition
SolventAcetonitrile or ethanolPolar aprotic solvents enhance reaction efficiency
Purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended to isolate the product with >95% purity .

Q. How is structural characterization performed for this compound?

  • Methodological Answer : A combination of spectroscopic and crystallographic techniques is employed:
  • FT-IR : Identifies functional groups (e.g., C=N stretch at ~1600–1650 cm⁻¹, NH bends at ~3300 cm⁻¹) .
  • NMR : 1^1H NMR (δ 2.2–2.5 ppm for N(CH3_3)2_2, δ 3.7–4.1 ppm for CH2_2-N linkages) and 13^{13}C NMR confirm backbone connectivity .
  • X-ray Crystallography : Resolves spatial arrangement and hydrogen-bonding networks (e.g., SHELX refinement protocols) .

Q. What are the key physicochemical properties relevant to experimental design?

  • Methodological Answer : Critical properties include:
  • Solubility : High in polar solvents (DMSO, ethanol) but low in water, necessitating solvent optimization for biological assays .
  • Stability : Susceptible to oxidation; storage under inert atmosphere (N2_2 or Ar) at −20°C is advised .
  • pKa : Estimated at ~8.5–9.0 (amine group), influencing protonation states in aqueous media .

Advanced Research Questions

Q. How do computational methods aid in studying its interactions with biological targets?

  • Methodological Answer :
  • Molecular Docking : Software like AutoDock Vina predicts binding modes to enzymes (e.g., kinases) by analyzing steric and electronic complementarity. For example, the tertiary amine group may form salt bridges with Asp/Glu residues in active sites .
  • QSAR Modeling : Correlates substituent effects (e.g., methylpropyl chain length) with bioactivity using descriptors like logP and polar surface area .

Q. What strategies resolve contradictions in experimental data (e.g., inconsistent bioactivity results)?

  • Methodological Answer :
  • Reproducibility Checks : Validate synthesis protocols (e.g., HPLC purity >98%) to rule out batch variability .
  • Crystallographic Refinement : Use SHELXL to resolve ambiguities in molecular geometry, especially for flexible alkylamino side chains .
  • Statistical Analysis : Apply multivariate regression to distinguish confounding factors (e.g., solvent polarity in assay media) .

Q. How can reaction mechanisms involving this compound be elucidated?

  • Methodological Answer :
  • Kinetic Studies : Monitor reaction progress via UV-Vis spectroscopy (e.g., imine formation at λ = 300–350 nm) .
  • Isotopic Labeling : Use 15^{15}N-labeled amines to track intermediates in nucleophilic substitution pathways .
  • DFT Calculations : Simulate transition states (e.g., B3LYP/6-31G* level) to identify rate-determining steps .

Data Analysis and Interpretation

Q. What analytical techniques validate purity and identity in complex mixtures?

  • Methodological Answer :
  • HPLC-MS : Quantifies impurities (e.g., unreacted aldehydes) with reverse-phase C18 columns (acetonitrile/water gradient) .
  • TLC : Screens reaction completeness (Rf_f = 0.3–0.5 in hexane:ethyl acetate 3:1) .

Q. How are spectroscopic data interpreted to confirm structural modifications?

  • Methodological Answer :
  • HRMS : Exact mass (e.g., [M+H]+^+ = 263.1752) confirms molecular formula (C14_{14}H23_{23}N3_3) .
  • 2D NMR (COSY, HSQC) : Assigns coupling between CH2_2-N and aromatic protons, resolving regioisomerism .

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